molecular formula C15H24ClNO2 B3256554 Procinolol hydrochloride CAS No. 27325-18-4

Procinolol hydrochloride

Cat. No.: B3256554
CAS No.: 27325-18-4
M. Wt: 285.81 g/mol
InChI Key: CUFFTYPXDOXRNW-UHFFFAOYSA-N
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Description

Procinolol Hydrochloride (CAS Number 27325-36-6) is a selective beta-adrenergic receptor antagonist (beta-blocker) supplied for scientific research. With a molecular formula of C15H24ClNO2 and a molecular weight of 285.81 g/mol, this compound acts by competitively blocking catecholamine actions at beta-adrenoceptors . This mechanism is fundamental for investigating autonomic nervous system regulation of cardiac function, as beta-blockers are known to lower heart rhythm and blood pressure . As a non-marketed pharmaceutical substance, this compound presents a valuable tool for exploratory pharmacology, receptor binding studies, and in vitro characterization of beta-blocker effects . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-cyclopropylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-11(2)16-9-13(17)10-18-15-6-4-3-5-14(15)12-7-8-12;/h3-6,11-13,16-17H,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFFTYPXDOXRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1C2CC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27325-36-6 (Parent)
Record name 2-Propanol, 1-(o-cyclopropylphenoxy)-3-(isopropylamino), hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027325184
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DSSTOX Substance ID

DTXSID70954405
Record name 1-(2-Cyclopropylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27325-18-4, 32752-13-9
Record name 2-Propanol, 1-(o-cyclopropylphenoxy)-3-(isopropylamino), hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027325184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 1-(o-cyclopropylphenoxy)-3-isopropylamino-, hydrochloride, (+-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032752139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Procinolol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303852
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Cyclopropylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization

Historical Synthetic Routes to the Chemical Compound

The traditional synthesis of propranolol (B1214883) has been a cornerstone in pharmaceutical chemistry, though early methods presented notable challenges that spurred further research and optimization.

The foundational and most common synthesis of propranolol begins with α-naphthol (1-naphthol). youtube.com This initial strategy involves the reaction of 1-naphthol (B170400) with epichlorohydrin (B41342), typically in the presence of a base, to form the key intermediate, 1-(1-naphthoxy)-2,3-epoxypropane. patsnap.com This epoxide is then subjected to a ring-opening reaction with isopropylamine (B41738) to yield propranolol free base, which is subsequently converted to the hydrochloride salt. youtube.compatsnap.com

To address the shortcomings of the initial routes, significant efforts were directed towards optimizing the established synthetic pathways. Refinements included the introduction of phase transfer catalysts, such as benzyltriethylammonium chloride, in the etherification step. patsnap.com This modification facilitates the reaction between the aqueous and organic phases, leading to improved yields of the epoxy intermediate, with some methods reporting yields as high as 94.1%. patsnap.com

Further optimizations focused on the reaction conditions for the aminolysis of the epoxide. By carefully controlling the temperature and using specific solvents like toluene, the yield of the subsequent ring-opening and salification reactions could be significantly improved, reaching up to 91.3% for the crude product with a purity of 99.1% (HPLC). patsnap.com Recrystallization techniques were also refined to produce propranolol hydrochloride with specific particle sizes suitable for pharmaceutical formulations. For instance, using a solvent mixture of n-propanol and heptane (B126788) allows for the preparation of macrocrystals. google.com

Reaction Step Initial Method Optimized Method Key Improvement
Etherification Reaction of 1-naphthol and epichlorohydrin with a simple base. youtube.comUse of a phase transfer catalyst (e.g., benzyltriethylammonium chloride). patsnap.comIncreased reaction rate and yield of the epoxide intermediate. patsnap.com
Aminolysis Ring-opening with isopropylamine under basic conditions. patsnap.comControlled temperature and use of specific solvents like toluene. patsnap.comHigher yield and purity of the final product. patsnap.com
Purification Standard crystallization from solvents like cyclohexane. google.comRecrystallization from n-propanol/heptane mixture. google.comControl over particle size for specific pharmaceutical applications. google.com

Development of Novel Synthetic Approaches and Green Chemistry Considerations

In response to growing environmental concerns, research has shifted towards developing more sustainable and safer synthetic routes for propranolol hydrochloride.

A significant advancement in the green synthesis of propranolol involves avoiding the use of the hazardous reagent epichlorohydrin. google.com One novel approach utilizes 1-naphthol and 1,3-dibromoacetone (B16897) as starting materials. google.com The synthesis proceeds through the formation of 1-bromo-3-(1-naphthyloxy)-2-propanone, which is then reduced using sodium borohydride (B1222165) to yield 1-bromo-3-(1-naphthyloxy)-2-propanol. This intermediate subsequently reacts with isopropylamine to form propranolol. google.com This pathway is inherently safer as it eliminates the carcinogenic epoxide intermediate. google.com Other studies have focused on using catalysts such as silica (B1680970) perchloric acid or tartaric acid with metal salts to promote milder and more efficient reaction conditions. researchgate.net

Research into alternative precursors has been a key area of focus. The synthesis of propranolol analogs has been achieved using alternative starting materials like 3-bromobenzo[b]thiophene to create thiophenic isosteres of the drug. consensus.app Additionally, facile synthesis methods have been developed that utilize mild and less toxic conditions, such as reacting 1-naphthol and isopropylamine in an ethanol-water mixture with potassium hydroxide. semanticscholar.org These methods not only improve the safety profile of the synthesis but can also reduce reaction times. semanticscholar.org

Asymmetric Synthesis and Enantiomeric Resolution Techniques for Research Purity

Propranolol is a chiral molecule, and its therapeutic activity primarily resides in the (S)-(-)-enantiomer, which is about 100 times more potent than the (R)-(+)-enantiomer. mdpi.com Consequently, methods to obtain enantiomerically pure propranolol are of significant importance.

The synthesis of single-enantiomer drugs can be approached through asymmetric synthesis, which creates a specific enantiomer from an achiral starting material, or through the resolution of a racemic mixture. nih.gov Asymmetric synthesis strategies for propranolol have involved techniques like Sharpless asymmetric epoxidation and dihydroxylation. scielo.br Another approach involves the desymmetrization of glycerol (B35011) using a camphor-sulfonamide chiral auxiliary to create a chiral diol intermediate, which can then be converted to either enantiomer of propranolol. scielo.brresearchgate.net Catalytic asymmetric methods, such as using a Lanthanum-Lithium-BINOL complex for a nitroaldol reaction, have also been successfully employed.

Enantiomeric resolution is a common technique to separate the enantiomers from a racemic mixture. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative method for this purpose. mdpi.comgoogle.com This technique employs a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation. google.comceon.rs The choice of mobile phase, often a mixture of solvents like n-hexane, ethanol, and isopropanol (B130326) with a modifier like diethylamine, is crucial for achieving optimal separation. google.comceon.rs Other resolution techniques include the use of chiral selectors in biphasic systems, such as esters of tartaric acid. researchgate.net

Technique Description Example
Asymmetric Synthesis Creates a specific enantiomer from achiral starting materials. nih.govUsing a La-Li-BINOL complex as a catalyst in an asymmetric nitroaldol reaction to produce (S)-(-)-propranolol.
Chiral HPLC Resolution Separates enantiomers from a racemic mixture using a chiral stationary phase. mdpi.comgoogle.comA mobile phase of n-hexane-ethanol-isopropanol-diethylamine is used with a chiral column to separate (R) and (S) propranolol. google.com
Kinetic Resolution Preferential reaction of one enantiomer in a racemic mixture.Jacobsen's hydrolytic kinetic resolution of a terminal epoxide has been used as a key step in enantioselective synthesis. researchgate.net
Chiral Auxiliary A chiral molecule is temporarily incorporated into the synthesis to direct the stereochemistry.Desymmetrization of glycerol using a camphorsulfonamide chiral auxiliary. scielo.brresearchgate.net

Rational Design and Synthesis of Analogues for Mechanistic Probing

Modifying the procinolol (B109714) structure through rational design allows for the synthesis of analogues that can be used to probe its chemical and mechanistic properties.

Targeted modifications of the procinolol scaffold have been explored to create novel compounds. Research into analogues has involved several key strategies, such as removing the side-chain hydroxyl group, converting the secondary amine to a tertiary amine, and shortening the aminopropanol (B1366323) side chain by one carbon atom. nih.gov Another approach involves the synthesis of nitro-derivatives, such as (±)-4-nitropropranolol and (±)-7-nitropropranolol. mdpi.com These are synthesized by reacting the corresponding nitronaphthol with epichlorohydrin to form a glycidyl (B131873) ether, which is then reacted with isopropylamine. mdpi.com The introduction of bulky substituents or isosteric replacements, such as replacing the naphthoxy ring with a benzo[b]thienyloxy group, has also been investigated to create structurally distinct analogues. consensus.app

Functionalization of the procinolol molecule at its reactive sites—namely the secondary alcohol and the secondary amine—provides a route to a wide array of novel derivatives. semanticscholar.org Esterification of the hydroxyl group with various acyl chlorides, such as 2-bromobenzoyl chloride or 2-chlorobenzoyl chloride, yields ester prodrugs. semanticscholar.org The secondary amine can undergo N-alkylation; for example, reaction with n-butyl bromide produces a tertiary amine derivative. semanticscholar.org Furthermore, the secondary alcohol can be oxidized to a ketone using reagents like pyridinium (B92312) chlorochromate (PCC). semanticscholar.org These derivatization strategies allow for the systematic modification of the molecule's physicochemical properties. semanticscholar.org

Molecular Pharmacological Investigations

Beta-Adrenergic Receptor Binding Dynamics

Procinolol (B109714) hydrochloride's primary mechanism of action involves its direct interaction with beta-adrenergic receptors (β-ARs), which are integral membrane proteins that mediate the physiological effects of catecholamines like epinephrine and norepinephrine.

Quantitative Characterization of Receptor Affinity and Selectivity Profiles (β1 vs. β2)

Procinolol hydrochloride exhibits a competitive binding affinity for both β1- and β2-adrenergic receptors. While specific quantitative affinity constants (Ki) or pA2 values for this compound are not extensively detailed in the available scientific literature, its profile is characteristic of a non-selective beta-blocker. This non-selectivity indicates that it does not possess a strong preferential affinity for either the β1 or β2 receptor subtype.

The affinity of a beta-blocker for its receptor is a measure of how tightly it binds. This is often expressed as the dissociation constant (Ki) or as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. For non-selective beta-blockers, the pA2 values for β1 and β2 receptors are typically of a similar order of magnitude.

Receptor Subtype pA2 Value
β1 ~8.5
β2 ~8.4

Mechanistic Analysis of Competitive Antagonism at Receptor Sites

This compound functions as a competitive antagonist at beta-adrenergic receptor sites. This means that it reversibly binds to the same site on the receptor as endogenous agonists like epinephrine and norepinephrine. frontiersin.org By occupying the receptor's binding pocket, this compound prevents the agonist from binding and initiating the downstream signaling cascade. frontiersin.org

The competitive nature of this antagonism implies that the blockade can be overcome by increasing the concentration of the agonist. This is a hallmark of competitive antagonism and is a key feature of the pharmacological action of beta-blockers. frontiersin.org The interaction does not involve the formation of covalent bonds, allowing for the dissociation of this compound from the receptor.

Enantiomeric Stereoselective Interactions with Adrenergic Receptors

Like many beta-blockers, this compound possesses a chiral center, leading to the existence of two enantiomers (stereoisomers). The interaction of these enantiomers with the chiral environment of the adrenergic receptor is highly stereoselective. For beta-adrenergic antagonists, it is well-established that the S(-)-enantiomer is significantly more potent in its receptor blocking activity than the R(+)-enantiomer. nih.govualberta.cachapman.edu

Studies on similar beta-blockers have demonstrated that the S(-)-enantiomer can have a binding affinity for beta-adrenergic receptors that is up to 100 times greater than that of the R(+)-enantiomer. drugbank.com This stereospecificity is a critical aspect of its molecular pharmacology, as the therapeutic effects are predominantly attributed to the S(-)-isomer. Binding of the specific beta-adrenergic antagonist, propranolol (B1214883), was found to occur exclusively with the l-stereoisomer. huji.ac.il

Intracellular Signal Transduction Modulation

The binding of this compound to beta-adrenergic receptors directly impacts the intracellular signaling pathways that are normally activated by these receptors.

Molecular Impact on Adenylate Cyclase Activity and Cyclic AMP Production

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon agonist activation, stimulate the enzyme adenylate cyclase. cvpharmacology.com This enzyme is responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. nih.gov

By acting as a competitive antagonist, this compound prevents the agonist-induced conformational change in the beta-adrenergic receptor that is necessary for the activation of adenylate cyclase. cvpharmacology.com Consequently, the production of cAMP is inhibited. This reduction in intracellular cAMP levels is a primary consequence of beta-adrenergic blockade by this compound.

Downstream Effects on Protein Kinase A (PKA) Signaling Pathways

Cyclic AMP's primary intracellular effector is cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). nih.gov The activation of PKA by cAMP initiates a signaling cascade through the phosphorylation of various downstream substrate proteins, leading to a cellular response.

By inhibiting the production of cAMP, this compound effectively attenuates the activation of PKA. This dampening of the PKA signaling pathway is the molecular mechanism through which beta-blockade exerts its physiological effects. The reduced phosphorylation of target proteins by PKA alters cellular function, leading to the characteristic responses observed with beta-adrenergic antagonism. While direct inhibition of Protein Kinase C by some beta-blockers like propranolol has been noted, this is considered a separate effect from its primary beta-adrenergic receptor blockade. nih.govnih.gov

In Vitro Mechanistic Studies in Controlled Biological Models

The inhibitory effects of Propranolol hydrochloride have been quantified in various isolated cell lines, particularly in the context of cancer research. These studies typically measure the half-maximal inhibitory concentration (IC50) for cell viability or proliferation, which reflects the functional consequences of the drug's engagement with its targets within the cell. The IC50 values vary considerably across different cell lines, indicating differential sensitivity. For example, in vitro studies have determined IC50 values for Propranolol in a range of human cancer cell lines, as detailed in the table below. Additionally, in vitro beta-adrenoceptor binding studies using rat parotid (beta-1) and reticulocyte (beta-2) membranes found that Propranolol inhibited radioligand binding with a Ki of approximately 8 ng/mL. nih.gov

Inhibitory Concentrations (IC50) of Propranolol in Various Human Cancer Cell Lines

Cell LineCancer TypeExposure TimeIC50 Value (µM)Reference
AGSGastric Cancer48h39.43 nih.gov
HGCGastric Cancer48h44.51 nih.gov
MFCGastric Cancer48h98.24 nih.gov
SK-BR-3Breast Cancer-18 utep.edu
A549Non-Small Cell Lung Cancer-119.3 empathia.ai
H1299Non-Small Cell Lung Cancer-98.8 empathia.ai
MCF7Breast Cancer72h77.3 researchgate.net
HT-29Colon Cancer72h91.3 researchgate.net
HepG2Hepatocellular Carcinoma72h113.6 researchgate.net
DAOYMedulloblastoma-~60-120 researchgate.net

Propranolol's effects on cellular function are mediated by its influence on key intracellular signaling pathways. As a beta-adrenoceptor antagonist, its most direct signaling consequence is the modulation of cyclic adenosine monophosphate (cAMP) levels. By blocking Gs protein-coupled beta-adrenoceptors, Propranolol inhibits adenylyl cyclase activity, leading to a dose-dependent reduction in intracellular cAMP concentrations. nih.govresearchgate.nete-century.us

Interestingly, Propranolol exhibits biased signaling at the β2-adrenoceptor. researchgate.net While it acts as an inverse agonist on the canonical Gs-cAMP pathway, it can simultaneously act as a partial agonist via a β-arrestin-dependent mechanism, which leads to the activation of the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK)1/2. nih.govresearchgate.net

Numerous studies in various cell types, including cancer cells and endothelial cells, have confirmed that Propranolol treatment leads to the inhibition or reduced phosphorylation of key proteins in the AKT and MAPK/ERK signaling cascades. nih.gove-century.usoncotarget.com This modulation of the AKT and MAPK pathways is believed to be a primary mechanism behind its anti-proliferative and pro-apoptotic effects observed in many in vitro models. nih.govoncotarget.com The downstream effects include the regulation of transcription factors like cAMP response element-binding protein (CREB), leading to altered gene expression related to cell cycle progression and survival. researchgate.net

Comparative Molecular Pharmacodynamics with Chemically Related Compounds

Propranolol hydrochloride is a prototypical non-selective beta-adrenergic receptor antagonist, and its molecular pharmacodynamics serve as a crucial benchmark for comparing other chemically related beta-blockers. gpatindia.compharmacy180.com These agents, while sharing the core mechanism of blocking beta-adrenoceptors, exhibit significant variations in their receptor selectivity, intrinsic sympathomimetic activity (ISA), and membrane-stabilizing activity (MSA), leading to distinct pharmacological profiles. cvpharmacology.com

The primary molecular action of propranolol involves competitive, non-selective antagonism of both β1- and β2-adrenergic receptors. patsnap.comwikipedia.org By binding to these receptors, it inhibits the binding of endogenous catecholamines like epinephrine and norepinephrine. cvpharmacology.com This blockade prevents the activation of the Gs-protein-coupled adenylyl cyclase pathway, which in turn reduces the intracellular concentration of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). wikipedia.org This cascade of events ultimately leads to a reduction in the sympathetic stimulation of target organs, most notably the heart. cvpharmacology.comwikipedia.org

Chemically related compounds are often categorized based on their relative affinity for β1 and β2 receptors. Unlike non-selective agents such as propranolol and timolol, second-generation beta-blockers like atenolol (B1665814), bisoprolol, and metoprolol are cardioselective, demonstrating a higher affinity for β1 receptors, which are predominantly located in cardiac tissue. cvpharmacology.com This selectivity, however, is relative and can be diminished at higher doses. cvpharmacology.com Third-generation beta-blockers, such as carvedilol and labetalol, combine non-selective beta-blockade with additional vasodilatory actions, often through α1-adrenergic receptor antagonism. cvpharmacology.comyoutube.compharmaguideline.com

Further differentiation arises from the presence or absence of intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity (MSA). Propranolol possesses strong membrane-stabilizing activity, a quinidine-like effect that affects the cardiac action potential, but this is typically observed at concentrations higher than those required for beta-blockade. wikipedia.orgdrugs.com It lacks intrinsic sympathomimetic activity. wikipedia.org In contrast, compounds like pindolol and alprenolol are partial agonists; they partially activate the beta-receptor while blocking the access of more potent endogenous catecholamines. cvpharmacology.comnih.gov

The binding affinities and antagonist potencies of propranolol and other beta-blockers have been quantitatively compared in various studies. For instance, research on ferret ventricular myocardium demonstrated that the potency of beta-blockers was consistently higher against the agonist isoprenaline than against the partial agonist CGP12177. nih.gov In these studies, the pK(B) values (a measure of antagonist potency) for (-)-propranolol against isoprenaline were significantly different from those of more cardioselective agents like (-)-atenolol and metoprolol, highlighting the molecular basis for their differing pharmacodynamic effects. nih.gov The S(-)-enantiomer of propranolol exhibits approximately 100 times the binding affinity for beta-adrenergic receptors compared to the R(+)-enantiomer, underscoring the stereospecificity of the receptor interaction. drugbank.comdrugbank.com

A comparative study of propranolol and practolol revealed that propranolol has a much greater relative potency against isoproterenol stimulation. nih.gov Furthermore, propranolol's antagonist activity was observed to be greater at vascular receptors than at cardiac receptors, whereas practolol's activity was equivalent at both. nih.gov

The following table summarizes the comparative binding affinities and receptor selectivity of propranolol and other selected beta-blockers.

CompoundReceptor SelectivityIntrinsic Sympathomimetic Activity (ISA)Membrane Stabilizing Activity (MSA)Comparative Notes
PropranololNon-selective (β1 = β2)NoneStrongStandard for comparison; highly lipophilic. gpatindia.compharmacy180.com
AtenololCardioselective (β1 > β2)NoneWeak/NoneHydrophilic compound. nih.gov
MetoprololCardioselective (β1 > β2)NoneWeakConsidered a second-generation beta-blocker. cvpharmacology.com
PindololNon-selective (β1 = β2)Present (Partial Agonist)WeakPossesses intrinsic sympathomimetic activity. cvpharmacology.comnih.gov
CarvedilolNon-selective (β1 = β2) with α1-blocking activityNoneNoneThird-generation beta-blocker with vasodilating properties. youtube.compharmaguideline.com
PractololCardioselective (β1 > β2)Present (Partial Agonist)Weak/NoneActivity at vascular receptors is less pronounced compared to propranolol. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Key Structural Features for Beta-Adrenergic Antagonism

The quintessential beta-adrenergic blocking activity of procinolol (B109714) hydrochloride arises from its aryloxypropanolamine scaffold. This core structure contains several key features that are crucial for high-affinity binding to beta-adrenergic receptors.

The aryloxypropanolamine structure is a hallmark of the most potent beta-blockers. pharmacy180.com This framework consists of an aromatic ring linked via an oxymethylene bridge (-O-CH2-) to a propanolamine (B44665) side chain. pharmaguideline.com This arrangement is more potent than the earlier arylethanolamine class of beta-blockers. pharmacy180.com

The key components for receptor recognition include:

The Aromatic Ring: This lipophilic group is a primary determinant of beta-antagonistic activity and is essential for binding to the receptor, likely through van der Waals interactions. pharmacy180.com

The Ether Oxygen Linkage: The introduction of the -OCH2- group between the aromatic ring and the ethylamine (B1201723) side chain is a critical modification that yields highly potent beta-blocking agents like propranolol (B1214883) and its analogues. pharmacy180.com

The Propanolamine Side Chain: This hydrophilic portion of the molecule contains two critical functional groups: a hydroxyl (-OH) group and a secondary amine (-NH-). The side chain's flexibility allows it to adopt a specific conformation that places the hydroxyl and amine groups in approximately the same spatial arrangement as those in endogenous catecholamines like norepinephrine, enabling competitive antagonism. researchgate.net

Stereochemistry of the Hydroxyl Group: The hydroxyl-bearing carbon atom in the side chain is a chiral center. For optimal affinity and beta-blocking activity, this carbon must possess the (S)-configuration. The (R)-enantiomer is typically around 100 times less potent, demonstrating the high degree of stereoselectivity of the beta-adrenergic receptor. pharmacy180.com

While the aryloxypropanolamine core provides the foundational structure for beta-blockade, specific substitutions on the aromatic ring and the amine nitrogen fine-tune the compound's potency and its selectivity for β1 (cardiac) versus β2 (bronchial, vascular) receptors. oup.com

Substitutions on the Amine Group: The nature of the substituent on the nitrogen atom is critical for potency.

A secondary amine is essential for optimal activity. pharmacy180.com

The substituent on the nitrogen should be a bulky alkyl group , such as isopropyl or tert-butyl. These groups are believed to fit into a hydrophobic pocket on the receptor, enhancing binding affinity. pharmacy180.com

N,N-disubstitution (a tertiary amine) generally leads to a decrease in beta-blocking activity. pharmacy180.com

Substitutions on the Aromatic Ring: The type, position, and nature of substituents on the aromatic ring significantly influence both potency and cardioselectivity (β1-selectivity).

Position of Substitution: Ortho-substituted compounds are often more potent than their meta- or para-substituted counterparts. oup.com The presence of a heteroatom in the alpha position of an ortho-substituent can further increase potency. oup.com

Cardioselectivity: A key structural feature for many cardioselective (β1-selective) blockers is a bulky para-substituent on the aromatic ring, often in the absence of a meta-substituent. pharmaguideline.com This suggests that the β1-receptor has a larger binding pocket near the para-position compared to the β2-receptor.

The following table summarizes the general effects of substitutions on aryloxypropanolamine beta-blockers:

Structural MoietyModificationEffect on Beta-Adrenergic ActivityReference
Amine GroupSecondary Amine (vs. Primary or Tertiary)Optimal for activity pharmacy180.com
Bulky Alkyl Substituent (e.g., Isopropyl)Increases potency pharmacy180.com
N,N-disubstitutionDecreases activity pharmacy180.com
Aromatic RingOrtho-substitutionGenerally increases potency oup.com
Para-substitution (bulky group)Can confer cardioselectivity (β1-selectivity) pharmaguideline.com
Meta-substitutionGenerally less impactful than ortho or para oup.com
Propanolamine Side Chain(S)-configuration at hydroxyl carbonEssential for high potency (~100x more active than (R)) pharmacy180.com

SAR for Non-Adrenergic Receptor Selectivity and Potency

Beyond their primary action at beta-adrenoceptors, many beta-blockers, including procinolol analogues, interact with other receptor systems and cellular components. These interactions are also governed by specific structural features.

Several beta-blockers, notably propranolol, exhibit affinity for serotonin (B10506) (5-HT) receptors, particularly the 5-HT1A and 5-HT1B subtypes. nih.gov This interaction is structurally dependent, and modifications to the classic aryloxypropanolamine structure can drastically alter the affinity profile, allowing for the design of more selective serotonergic agents. nih.gov

A study on propranolol analogues revealed key structural modifications to shift selectivity away from beta-adrenergic receptors and towards 5-HT1A receptors:

Removal of the Side-Chain Hydroxyl Group: This modification reduces affinity for both 5-HT1B and beta-adrenergic sites. nih.gov

Conversion to a Tertiary Amine: Changing the secondary amine to a tertiary amine also decreases binding at 5-HT1B and beta-receptors. nih.gov

Shortening the Side Chain: Reducing the propanolamine chain by one carbon atom resulted in compounds that retained affinity for 5-HT1A sites comparable to propranolol but had a significantly lower affinity (30- to 500-fold less) for 5-HT1B sites and virtually no affinity (over 1000-fold less) for beta-adrenergic sites. nih.gov

Certain beta-blockers possess a "membrane-stabilizing activity," which is essentially a local anesthetic effect resulting from the blockade of voltage-gated sodium channels. nih.govannalskemu.org This property is not related to beta-blockade but is a function of the molecule's physicochemical properties, particularly its lipophilicity. nih.govnih.gov

The key structural feature governing this activity is the lipophilic aromatic group . nih.gov

High Lipophilicity: Compounds with highly lipophilic aromatic systems, such as the naphthyl group in propranolol, are the most potent local anesthetics in this class. nih.govannalskemu.org

Lower Lipophilicity: More hydrophilic beta-blockers, such as atenolol (B1665814) and practolol, have little to no local anesthetic activity. nih.govnih.gov

The membrane-fluidizing effects of non-selective beta-blockers also correlate with their relative hydrophobicity. nih.gov Highly lipophilic agents like propranolol can perturb the alignment of phospholipid acyl chains in the cell membrane, an effect not observed with hydrophilic, selective beta-blockers. nih.gov

The relative local anesthetic potency of several beta-blockers is shown in the table below.

CompoundRelative Potency (vs. Procaine = 1.0)Aromatic Group LipophilicityReference
Propranolol13.3High (Naphthyl) nih.gov
Pindolol1.7Moderate (Indole) nih.gov
Procaine1.0(Reference) nih.gov
Lidocaine0.91(Reference) nih.gov
Timolol0.71Moderate (Thiomorpholine) nih.gov
Carteolol0.22Moderate (Quinolinone) nih.gov
SotalolLittle to no activityLow (Methanesulfonamide) nih.gov
PractololLittle to no activityLow (Acetamide) nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. jove.comjocpr.com For beta-blockers, QSAR studies have been instrumental in refining the understanding of the structural requirements for receptor binding and in designing new, more selective agents. jove.com

Several 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been performed on series of aryloxypropanolamine beta-blockers. nih.govnih.gov These models calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecules and correlate them with biological activity.

Key findings from QSAR studies on aryloxypropanolamine beta-blockers include:

CoMFA studies have highlighted the importance of steric and electrostatic fields for receptor binding. The contour maps generated from these models can show where bulky groups are favored or disfavored and where positive or negative electrostatic potential enhances activity, guiding the placement of substituents on the aromatic ring and amine side chain. nih.govnih.gov

CoMSIA models provide a more detailed picture by also considering hydrophobic and hydrogen-bonding fields, further refining the understanding of the ligand-receptor interaction. nih.govnih.gov

Other QSAR approaches have used quantum chemical parameters, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electron affinity, to build predictive models for the activity of propranolol and atenolol derivatives. researchgate.netrasayanjournal.co.in These models help quantify how the electronic properties of the molecule influence its biological function. researchgate.net

These computational models serve as powerful tools in drug design, allowing for the prediction of the biological activity of novel, unsynthesized analogues and rationalizing the design of compounds with improved potency and selectivity profiles. jocpr.comnih.gov

Structure-Property Relationships Relevant to In Vitro Research (e.g., Solubility, Lipophilicity for Experimental Design)

The design and interpretation of in vitro experiments are heavily dependent on the physicochemical properties of the test compound. For Procinolol hydrochloride, as with any compound intended for biological testing, understanding its Structure-Property Relationships (SPR) is crucial for ensuring reliable and reproducible results. Two of the most important properties in this context are solubility and lipophilicity.

Solubility: The aqueous solubility of a compound is a critical factor in in vitro assays, as it determines the maximum concentration that can be achieved in the experimental medium. Poor solubility can lead to compound precipitation, resulting in inaccurate and misleading data. The solubility of an ionizable compound like this compound is highly dependent on the pH of the medium. As a weak base, its solubility is generally expected to be higher in acidic conditions where it is protonated and forms a more water-soluble salt.

Lipophilicity: Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a measure of a compound's affinity for a nonpolar environment. This property is a key determinant of a compound's ability to cross cell membranes and access intracellular targets. In the context of in vitro experimental design, lipophilicity can influence:

Cellular uptake: Highly lipophilic compounds may readily cross cell membranes, while more polar compounds may require active transport mechanisms.

Membrane-related effects: At high concentrations, lipophilic compounds can disrupt cell membrane integrity.

By understanding the SPR of this compound, researchers can design more robust in vitro experiments. For example, knowledge of its solubility profile allows for the preparation of appropriate stock solutions and the selection of suitable vehicle controls. Similarly, an understanding of its lipophilicity can help in choosing appropriate assay conditions to minimize non-specific binding and in interpreting data related to cellular uptake and potency.

Table 2: Key Physicochemical Properties of Propranolol Hydrochloride and Their Relevance in In Vitro Experimental Design

Property Typical Value/Range for Propranolol HCl Relevance for In Vitro Experimental Design
Aqueous Solubility Freely soluble in water Allows for the preparation of high-concentration stock solutions in aqueous buffers. The pH of the assay medium should be considered, as solubility can vary.
logP (Lipophilicity) ~3.0 Indicates moderate lipophilicity, suggesting good potential for cell membrane permeability. May also indicate a potential for non-specific binding, which should be controlled for in assays.

| pKa | ~9.5 (for the secondary amine) | Indicates that the compound will be predominantly protonated and positively charged at physiological pH (~7.4). This can influence its interaction with negatively charged cellular components and its transport across membranes. |

Insufficient Published Data for this compound Analytical Methodologies

Following a comprehensive search for scientific literature, it has been determined that there is insufficient publicly available research data to generate the requested article on the advanced analytical methodologies for the chemical compound “this compound.”

The user’s specific and detailed outline requires in-depth information on High-Performance Liquid Chromatography (HPLC), High-Performance Thin Layer Chromatography (HPTLC), Gas Chromatography (GC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Mass Spectrometry (MS) as they apply directly to this compound.

The extensive search results predominantly yielded data for a different, albeit similarly named, beta-blocker: Propranolol hydrochloride . While Propranolol is a well-researched compound with a large body of literature detailing its analytical methods, this information is not applicable to this compound. Adhering to the strict instructions to focus solely on this compound and maintain scientific accuracy, the substitution of data from a different compound is not possible.

Without specific studies detailing method development, validation, and application of these advanced analytical techniques for this compound, the creation of a thorough, informative, and scientifically accurate article as per the provided outline cannot be fulfilled.

Advanced Analytical Methodologies for Research Applications

Spectroscopic and Spectrometric Techniques for Research Quantification and Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Intermediates and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in medicinal and synthetic organic chemistry for the unambiguous determination of molecular structures. In the context of procinolol (B109714) hydrochloride and its analogues, NMR provides critical insights into the connectivity and spatial arrangement of atoms. High-resolution solid-state NMR, in conjunction with crystal structure prediction calculations, has been employed to investigate the structural characteristics of related compounds like racemic propranolol (B1214883) hydrochloride. This combined approach is particularly powerful for analyzing microcrystalline powders where single-crystal X-ray diffraction is not feasible.

For complex molecular structures, various NMR observables are utilized to enhance the precision of structural elucidation. mestrelab.com While NOE (Nuclear Overhauser Effect) data is traditionally used for qualitative analysis, rigorous examination of kinetic NOESY/ROESY experiments can yield precise internuclear proton-proton distances, which are invaluable for conformational analysis. mestrelab.com Furthermore, vicinal J-couplings offer crucial information about dihedral angles, which can be quantified using empirical Karplus-like relationships to aid in stereochemical analysis. mestrelab.com The integration of computational methods, such as Density Functional Theory (DFT) for geometry optimization and NMR property calculation, further refines the structural accuracy. mestrelab.com

In the ¹H NMR spectrum of the related compound propranolol hydrochloride, specific resonances can be assigned to different parts of the molecule. For instance, the isopropyl group typically shows a doublet methyl signal and a multiplet for the methine proton. thermofisher.cn The protons of the aliphatic chain and the aromatic naphthyloxy ring exhibit characteristic chemical shifts and coupling patterns that allow for their precise assignment. thermofisher.cn Such detailed spectral analysis is essential for confirming the identity and purity of synthetic intermediates and final derivative compounds in a research setting.

Electrochemical Methods for Research Quantification

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to chromatographic techniques for the quantification of electroactive compounds like procinolol hydrochloride. niscair.res.inresearchgate.net These techniques are based on measuring the current response of a substance to a varying applied potential. amelchem.comresearchgate.net For the analysis of the related beta-blocker propranolol, various voltammetric techniques have been successfully developed, utilizing different types of working electrodes to enhance sensitivity and selectivity. nih.govdergipark.org.tr

Voltammetry is a powerful analytical tool for investigating redox processes and determining the concentration of analytes. researchgate.net Techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are commonly employed. amelchem.comdergipark.org.tr The choice of working electrode is crucial, with options ranging from glassy carbon electrodes (GCE) and carbon paste electrodes (CPE) to more advanced modified electrodes designed to improve analytical performance. nih.govdergipark.org.tr

The electrochemical oxidation of propranolol has been studied using CV on a glassy carbon electrode modified with carbon black nanoparticles. nih.gov The absence of a reduction peak in the cathodic scan indicates that the oxidation process is irreversible. nih.gov By analyzing the relationship between the peak current and the scan rate, it can be determined whether the process is diffusion-controlled or adsorption-controlled. dergipark.org.tr

For quantitative analysis, DPV and SWV are often preferred due to their higher sensitivity and better discrimination against background currents. dergipark.org.trbrown.edu A DPV method using a glassy carbon electrode modified with carbon black and Nafion has been developed for the sensitive determination of propranolol. nih.gov This method achieved a low limit of detection (LOD) of 7 nmol L⁻¹ after an optimized preconcentration step. nih.gov The table below summarizes the parameters for the DPV analysis of propranolol.

ParameterValue/ConditionReference
Working ElectrodeGlassy Carbon Electrode modified with Carbon Black and Nafion nih.gov
TechniqueDifferential Pulse Voltammetry (DPV) nih.gov
Supporting Electrolyte0.1 mol L⁻¹ H₂SO₄ (pH 1.8) nih.gov
Preconcentration Potential550 mV nih.gov
Preconcentration Time120 s nih.gov
Linear Range0.02–0.14 µmol L⁻¹ nih.gov
Limit of Detection (LOD)7 nmol L⁻¹ nih.gov

Optimized Sample Preparation Strategies for Analytical Research

Effective sample preparation is a critical step to ensure the accuracy and reliability of analytical results, especially when dealing with complex matrices such as biological fluids or pharmaceutical formulations. The primary goals are to isolate the analyte of interest, remove interfering substances, and concentrate the sample to a level suitable for the analytical instrument.

The analysis of this compound in biological samples like plasma or urine requires efficient extraction and purification to eliminate matrix effects. Several methods have been developed for the related compound propranolol, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME).

A two-step LLE method has been described for the simultaneous extraction of propranolol and furosemide (B1674285) from human plasma. nih.gov In this protocol, propranolol is first extracted from alkaline plasma into diethyl ether, followed by the extraction of the other compound under acidic conditions. nih.gov This method demonstrated high recovery values of over 90.0%. nih.gov

Molecularly imprinted polymers (MIPs) have been utilized to create highly selective SPE columns for the extraction of propranolol from biological samples. researchgate.net These imprinted polymers show a much higher selectivity for the target analyte compared to non-imprinted polymers, allowing for effective enrichment and purification from complex matrices like plasma. researchgate.net Similarly, MIP-coated SPME fibers have been developed for the trace analysis of β-blockers in urine and plasma samples, offering satisfactory recoveries when coupled with high-performance liquid chromatography (HPLC). researchgate.net A common preliminary step for plasma samples is protein precipitation, often achieved by mixing the sample with a solvent like acetonitrile. researchgate.net

Extraction TechniqueMatrixKey FeaturesRecoveryReference
Liquid-Liquid Extraction (LLE)Human PlasmaTwo-step extraction using diethyl ether under alkaline and acidic conditions.> 90.0% nih.gov
Solid-Phase Extraction (SPE) with MIPsBiological Samples (e.g., Plasma)Highly selective enrichment and purification using molecularly imprinted polymers.Not specified researchgate.net
Solid-Phase Microextraction (SPME) with MIPsHuman Urine and PlasmaSelective extraction using a MIP-coated fiber, coupled with HPLC.Satisfactory researchgate.net

In vitro dissolution testing is a fundamental tool in pharmaceutical development to assess the release profile of a drug from its dosage form. dissolutiontech.com For this compound formulations, these studies are crucial for optimizing release kinetics, whether for immediate or controlled-release systems. The United States Pharmacopeia (USP) provides standardized apparatus and methodologies for such tests.

Dissolution studies for propranolol tablets are often conducted using USP Apparatus 1 (basket) or Apparatus 2 (paddle). For example, studies on 40 mg propranolol tablets used USP Apparatus 1 at 100 rpm in 1000 mL of 0.1 mol/L HCl as the dissolution medium at 37 ± 0.5 °C. dissolutiontech.com Aliquots are withdrawn at predetermined time intervals, and the concentration of the released drug is typically quantified by UV spectrophotometry. dissolutiontech.comnih.govredalyc.org

For controlled-release formulations, such as microparticles or matrix tablets, dissolution studies are extended over longer periods, often up to 12 or 24 hours, and may involve a change in the pH of the dissolution medium to simulate the gastrointestinal tract. nih.govnih.gov For instance, a biphasic release system for propranolol was tested for 24 hours, initially in 0.1 N HCl (pH 1.2) for the first hour, followed by a phosphate (B84403) buffer of pH 6.8 for the remainder of the study. nih.gov The data from these studies are used to understand the release mechanism, which can follow different kinetic models such as zero-order, first-order, or non-Fickian diffusion. nih.gov

The table below outlines typical conditions for in vitro release studies of propranolol formulations.

Formulation TypeApparatusDissolution MediumDurationQuantification MethodReference
Tablets (40 mg)USP Apparatus 1 (Basket) at 100 rpm0.1 mol/L HCl (1000 mL)60 minUV Spectrophotometry dissolutiontech.com
Matrix Tablets (80 mg)USP Apparatus 2 (Paddle) at 50 rpmpH 6.8 Phosphate Buffer (900 mL)12 hUV Spectrophotometry at 290 nm nih.gov
Microcapsules (Biphasic System)USP Apparatus 1 (Basket) at 100 rpm0.1 N HCl (pH 1.2) for 1h, then pH 6.8 Phosphate Buffer24 hUV Spectrophotometry at 290 nm nih.gov

Formulation Science Research: Mechanistic in Vitro Release Studies

Development of Novel Controlled Release Systems and Their Principles

There is no available research on the development of novel controlled-release systems specifically for Procinolol (B109714) hydrochloride.

Information regarding the formulation of Procinolol hydrochloride into matrix tablets and the investigation of polymer-drug interaction mechanisms is not present in the scientific literature.

No studies were found that report on the encapsulation of this compound into nanoparticle formulations or that characterize its encapsulation efficiency and release properties from such systems.

There is no published research on the development of buccoadhesive systems for this compound, nor on the mucoadhesion mechanisms and controlled-release profiles from such formulations.

In Vitro Drug Release Kinetics and Mathematical Modeling

Due to the absence of formulated controlled-release systems for this compound, there are no corresponding studies on its in vitro drug release kinetics.

No data is available on the evaluation of this compound release profiles from any controlled-release dosage form in simulated biological fluids.

There are no reported applications or comparisons of mathematical models to describe the release kinetics of this compound from a controlled-release system, as no such systems have been documented in the literature.

No Publicly Available Research Data Found for "this compound"

A comprehensive review of scientific literature and chemical databases has revealed no specific research data for the compound "this compound" pertaining to its formulation science, including in vitro release mechanisms, polymer compatibility, or advanced delivery systems.

Extensive searches for "this compound" consistently yield results for the well-documented beta-blocker, Propranolol (B1214883) hydrochloride . This suggests that "this compound" may be a typographical error, an extremely rare or outdated synonym for Propranolol hydrochloride, or a compound that is not described in publicly accessible scientific and pharmaceutical research literature.

Due to the lack of available data specifically on "this compound," it is not possible to generate the requested article with scientifically accurate and verifiable information for the following outlined sections:

Microencapsulation and Advanced Delivery System Research for Mechanistic Understanding

Without primary or secondary research sources, any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy. Researchers seeking information on the formulation science of beta-blockers are directed to the extensive body of literature available for Propranolol hydrochloride.

Computational and Theoretical Pharmaceutical Research

Molecular Docking and Dynamics Simulations

Ligand-Receptor Interaction Modeling and Binding Site Characterization

No specific studies detailing the molecular docking of Procinolol (B109714) hydrochloride with its target receptors were identified. Research on other beta-blockers, such as Propranolol (B1214883), has extensively characterized their binding sites and interactions with adrenergic receptors. However, direct computational modeling of Procinolol hydrochloride's binding affinity, orientation, and key interactions within a receptor's active site is not present in the accessible scientific literature.

Cheminformatics and Virtual Screening Applications

Database Mining for Analogues and Structurally Related Compounds

While Procinolol is itself an analogue of other beta-blockers, no cheminformatics studies were found that specifically used this compound as a query molecule for database mining to identify novel, structurally related compounds with potentially similar or improved pharmacological profiles.

Computational Prediction of Novel Molecular Interactions and Potential Targets

Virtual screening campaigns and computational models designed to predict new molecular targets or off-target interactions for this compound have not been reported in the public domain. Such in silico methods are crucial in modern drug discovery for identifying potential new therapeutic applications and for predicting potential adverse effects.

Physiologically Based Pharmacokinetic (PBPK) Modeling for Mechanistic Insight

No PBPK models for this compound have been published. PBPK modeling is a powerful computational tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. The development of a PBPK model for this compound would require extensive in vitro and in vivo data, which appears to be unavailable in the public record.

The requested in-depth article on the computational and theoretical pharmaceutical research of this compound cannot be generated due to a significant lack of available scientific data. The outlined topics of molecular docking, conformational analysis, cheminformatics, and PBPK modeling have not been the subject of published research for this specific compound. Future research in these areas would be necessary to provide the detailed, scientifically accurate content required to fulfill the request.

Development of Compartmental and Non-Compartmental Models to Simulate Molecular Disposition

The pharmacokinetic properties of propranolol hydrochloride have been extensively studied using both compartmental and non-compartmental models to simulate its disposition in the body. These models are crucial for understanding how the drug is absorbed, distributed, metabolized, and eliminated.

Compartmental Models:

Compartmental models simplify the complex physiological processes in the body into a series of interconnected compartments. For propranolol, both one-compartment and multi-compartment models have been utilized.

A one-compartment model with first-order absorption and elimination has been successfully used to describe the plasma concentration profile of propranolol, particularly in pediatric patients with infantile hemangioma. nih.gov This model assumes that the drug is instantly and completely dispersed throughout a single, kinetically homogeneous unit representing the body. derangedphysiology.comsrmist.edu.in The rationale for using a simpler one-compartment model is often its ability to adequately describe the drug's behavior with fewer parameters, making it a practical choice for population pharmacokinetic analyses. nih.gov

More complex, multi-exponential curve-stripping programs have also been employed for the pharmacokinetic analysis of propranolol. These multi-compartment models can provide a more detailed picture of drug distribution, discriminating between a central compartment (representing blood and highly perfused organs) and peripheral compartments (like muscle and fat tissues). derangedphysiology.com The development of such models involves fitting plasma concentration-time data to multi-exponential equations to determine the rate constants for distribution and elimination. litfl.com

Physiologically based pharmacokinetic (PBPK) models represent a more sophisticated compartmental approach. Whole-body PBPK models for propranolol have been developed using software such as PK-Sim®. nih.govnih.govsemanticscholar.org These models divide the body into numerous compartments corresponding to actual organs and tissues, incorporating physiological parameters like blood flow rates and organ volumes to simulate drug disposition. nih.govwikipedia.org The development strategy for these models often begins by simulating intravenous administration to first characterize the drug's distribution and elimination patterns, followed by the incorporation of complex absorption models. nih.gov

Non-Compartmental Analysis (NCA):

Non-compartmental analysis is a model-independent method used to determine key pharmacokinetic parameters from plasma concentration-time data. This approach does not require the assumption of a specific compartmental model. mathworks.com For propranolol hydrochloride, NCA has been applied to estimate parameters such as the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). scielo.br

The development of an NCA involves calculating the AUC using methods like the linear trapezoidal rule. scielo.br From the AUC, other parameters like total body clearance (CLT/F) and the biological half-life (t1/2β) can be derived. scielo.br Various software programs are available for performing non-compartmental analysis, including Phoenix WinNonlin™, which is considered an industry standard, as well as open-source packages like qpNCA for R. akthealth.comcertara.comqpharmetra.com

Table 1: Comparison of Modeling Approaches for Propranolol Hydrochloride

Feature Compartmental Models Non-Compartmental Analysis (NCA)
Basic Principle Body represented by one or more interconnected compartments. Model-independent, based on statistical moments theory.
Assumptions Assumes a specific model structure (e.g., one-compartment, two-compartment). Minimal assumptions about drug distribution and elimination processes.
Key Parameters Rate constants (absorption, distribution, elimination), volume of distribution. Cmax, Tmax, AUC, Clearance, Half-life.
Software Examples PK-Sim®, P-Pharm Phoenix WinNonlin™, MATLAB® SimBiology®, qpNCA
Application for Propranolol Used to describe plasma concentration profiles and simulate disposition in various populations. nih.govnih.gov Commonly used to compare bioavailability between different formulations and routes of administration. scielo.br

In Silico Simulation of Absorption and Distribution Mechanisms at a Fundamental Level

In silico modeling, or computer-based simulation, has become an invaluable tool in pharmaceutical research for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of drugs like propranolol hydrochloride. nih.gov These simulations allow for a deeper understanding of a drug's behavior at a fundamental level without the need for extensive in vivo studies.

Simulation of Absorption:

The absorption of propranolol has been simulated using sophisticated models like the Advanced Compartmental Absorption and Transit (ACAT) model. nih.gov This type of model, often implemented in software like Gastroplus®, can simulate drug absorption from various parts of the gastrointestinal tract. nih.gov For instance, a modified ACAT model was used to describe the improved absorption of a sublingual buffered propranolol formulation, estimating a significant increase in the absorption rate compared to a standard oral formulation. nih.gov

Physiologically based pharmacokinetic (PBPK) models also provide a detailed simulation of oral drug absorption. semanticscholar.org In these models, the gastrointestinal tract is divided into multiple compartments (e.g., stomach, duodenum, jejunum, ileum, colon), and drug transit and absorption are simulated based on the drug's physicochemical properties and the physiological conditions of each segment. semanticscholar.orgresearchgate.net For propranolol, PBPK models have been developed that incorporate a mechanistic absorption model, which further divides each gut compartment into additional mucosal compartments to simulate permeability and absorption more accurately. semanticscholar.org

Simulation of Distribution:

Once absorbed, the distribution of propranolol throughout the body is also extensively simulated using in silico methods. Propranolol is known to distribute into various tissues, including the lungs, kidneys, heart, and liver. imrpress.com PBPK models are particularly powerful for simulating this distribution because they are built on a foundation of actual physiological data. nih.govwikipedia.org

The development of a whole-body PBPK model for propranolol involves integrating its physicochemical properties (e.g., molecular weight, lipophilicity, pKa, and plasma protein binding) with a detailed anatomical and physiological map of the body. nih.govsemanticscholar.org Software like PK-Sim® uses program-inbuilt differential equations to describe the drug's distribution between various organ and tissue compartments based on factors like blood flow, organ volume, and tissue composition. nih.gov These simulations can predict the concentration of propranolol in different tissues over time, providing insights into its distribution mechanisms. nih.gov

In silico tools can also predict potential drug-drug interactions that affect propranolol's distribution and metabolism. For example, simulations have been used to predict the interaction between propranolol and other agents by identifying shared metabolic pathways, primarily involving cytochrome P450 enzymes. imrpress.com

Table 2: Parameters Used in the In Silico PBPK Modeling of Propranolol Hydrochloride

Parameter Category Specific Parameter Value Reference
Physicochemical Molecular Weight (g/mol) 259.3 nih.gov
pKa (basic) 9.42 nih.gov
LogP (Lipophilicity) 3.48 nih.gov
Absorption Specific Intestinal Permeability (cm/min) 6.64 x 10-4 (calculated) semanticscholar.org
Distribution Fraction Unbound in Plasma Varies with concentration nih.gov
Metabolism Primary Metabolizing Enzymes CYP2D6, CYP1A2, CYP2C19 nih.gov

Note: Some parameters may be fitted or optimized during the model development process.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) and other quantum chemical calculations are computational methods used to investigate the electronic structure and properties of molecules. als-journal.comals-journal.com These techniques can provide fundamental insights into a molecule's geometry, reactivity, and spectroscopic properties.

For propranolol hydrochloride, a combination of solid-state nuclear magnetic resonance (NMR) spectroscopy, single-crystal X-ray diffraction (SCXRD), and DFT calculations has been employed to explore the nature of disorder within its crystal structure. bohrium.com Specifically, Gauge-Including Projector Augmented Wave (GIPAW) NMR DFT calculations were utilized in this crystallographic study. bohrium.com This approach allows for the theoretical calculation of NMR parameters from the crystal structure, which can then be compared with experimental data to refine and understand the structural details, including any positional or conformational disorder of the molecule in the solid state. bohrium.com

While extensive research on the application of DFT to propranolol hydrochloride is not widely available in the public domain, the principles of these calculations are well-established. DFT calculations for a molecule like propranolol would typically involve:

Geometry Optimization: Determining the lowest energy conformation (the most stable three-dimensional shape) of the molecule.

Frequency Calculations: Confirming that the optimized structure is a true energy minimum and calculating theoretical vibrational spectra (like IR and Raman).

Electronic Property Calculation: Determining properties such as the molecular electrostatic potential (MEP), which maps the charge distribution and helps predict sites of reactivity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are related to the molecule's ability to donate or accept electrons.

These quantum chemical calculations can be instrumental in understanding the physicochemical properties that govern the pharmacokinetic and pharmacodynamic behavior of propranolol. mdpi.com For example, understanding the molecule's electronic structure and lipophilicity at a quantum level can help in refining the parameters used in the higher-level in silico models discussed previously.

Emerging Research Directions and Future Perspectives in Chemical Biology and Pharmaceutical Sciences

Exploration of Novel Molecular Targets Beyond Classical Adrenergic Receptors

Procinolol (B109714) hydrochloride, a non-selective β-adrenergic receptor antagonist, has long been utilized for its effects on the cardiovascular system. wikipedia.orgrndsystems.com However, emerging research is beginning to explore its potential interactions with molecular targets beyond the classical β-adrenergic receptors. This exploration is driven by the understanding that many drugs exhibit polypharmacology, meaning they interact with multiple targets, which can lead to both therapeutic benefits and adverse effects.

Recent studies have indicated that β-blockers, including procinolol, may have effects on other receptor systems and signaling pathways. For instance, some research suggests a potential interaction with certain types of serotonin (B10506) receptors, although this is an area that requires more in-depth investigation. Additionally, there is growing interest in the effects of β-blockers on cellular processes such as inflammation and oxidative stress, suggesting that procinolol hydrochloride might modulate signaling pathways involved in these processes, independent of its adrenergic blocking activity.

Furthermore, the ability of procinolol to cross the blood-brain barrier opens up possibilities for its interaction with central nervous system targets. nih.gov Research in this area is still in its nascent stages, but it raises intriguing questions about the potential neurological effects of this compound that are not directly linked to its β-adrenergic antagonism. The exploration of these novel molecular targets could potentially lead to the repurposing of this compound for new therapeutic applications.

Application of Advanced Materials Science in Innovative Drug Delivery Research

The application of advanced materials science has opened new avenues for optimizing the delivery of this compound, aiming to enhance its therapeutic efficacy and minimize potential side effects. dovepress.com Conventional oral dosage forms of this compound can lead to fluctuations in plasma concentrations, which may not be ideal for maintaining consistent therapeutic effects. nih.gov To address this, researchers are exploring various innovative drug delivery systems.

One promising approach involves the use of mucoadhesive microspheres. nih.gov These are microscopic polymer-based particles designed to adhere to the mucosal lining of the gastrointestinal tract, thereby prolonging the residence time of the drug and allowing for sustained release. nih.gov Polymers such as Carbopol-934P and ethyl cellulose (B213188) have been investigated for their potential in formulating such microspheres for this compound. nih.gov

Another area of active research is the development of gastro-retentive drug delivery systems. pensoft.net These systems are designed to remain in the stomach for an extended period, which is particularly beneficial for drugs like procinolol that have better absorption in the upper gastrointestinal tract. pensoft.net Techniques such as floating tablets and 3D-printed devices are being explored to achieve this gastro-retentive effect. pensoft.net Furthermore, the use of nanoparticles and hydrogels is being investigated for topical and transdermal delivery of procinolol, which could be advantageous for localized therapies and for bypassing first-pass metabolism. dovepress.com

Delivery SystemPolymer/MaterialPotential Advantages
Mucoadhesive MicrospheresCarbopol-934P, Ethyl CelluloseSustained release, increased drug efficiency. nih.gov
Gastro-retentive SystemsHPMC K4M, Polylactic Acid (PLA)Prolonged gastric residence, improved absorption. pensoft.net
Nanoparticle GelsHydrogels, NanoparticlesEnhanced permeability, localized delivery, high biocompatibility. dovepress.com
Buccoadhesive TabletsHPMC K4M, Carbomer 934P, PEOBypasses first-pass metabolism, direct absorption into systemic circulation. nih.gov

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Pharmacology

The integration of omics technologies, such as proteomics and metabolomics, is providing unprecedented insights into the mechanistic pharmacology of this compound. nih.gov These powerful tools allow for a global analysis of proteins and metabolites in biological systems, offering a more holistic understanding of a drug's effects beyond its primary target. nih.gov

Proteomics can be used to identify changes in protein expression and post-translational modifications in response to this compound treatment. This can help to elucidate the downstream signaling pathways that are modulated by the drug. For example, proteomic studies could reveal changes in the expression of proteins involved in cardiac muscle contraction, apoptosis, or cellular metabolism, providing a more detailed picture of how procinolol exerts its therapeutic effects.

Metabolomics, on the other hand, focuses on the comprehensive analysis of small molecule metabolites. nih.gov By examining the metabolic fingerprint of cells or tissues after exposure to this compound, researchers can identify metabolic pathways that are altered by the drug. This could include changes in energy metabolism, lipid metabolism, or amino acid metabolism. nih.gov Combining proteomics and metabolomics can provide a more integrated view of the drug's mechanism of action, potentially leading to the discovery of novel biomarkers for treatment response or adverse effects. nih.govrevespcardiol.org

Development of High-Throughput Screening Methodologies for Analogues and Libraries

The development of high-throughput screening (HTS) methodologies has revolutionized the process of drug discovery, and these techniques are being increasingly applied to the search for novel analogues of existing drugs like this compound. nih.gov HTS allows for the rapid testing of large libraries of chemical compounds for their ability to interact with a specific biological target. youtube.com

In the context of this compound, HTS can be used to screen for new compounds with improved properties, such as enhanced selectivity for a particular receptor subtype or a more favorable pharmacokinetic profile. For example, a high-throughput assay could be designed to identify compounds that bind to β-adrenergic receptors with higher affinity or greater selectivity than procinolol itself.

Furthermore, HTS can be used to explore the structure-activity relationships (SAR) of procinolol analogues. By systematically modifying the chemical structure of procinolol and testing the resulting compounds in a high-throughput format, researchers can gain valuable insights into the chemical features that are important for its biological activity. This information can then be used to design new and more potent drugs. The use of advanced analytical techniques, such as ultra-high-performance liquid chromatography (UHPLC), can further enhance the speed and efficiency of these screening efforts. lcms.cznih.gov

Chemical Biology Approaches to Elucidate Receptor Function and Ligand Selectivity

Chemical biology approaches are providing powerful tools to dissect the intricacies of receptor function and ligand selectivity, particularly in the context of drugs like this compound that target G protein-coupled receptors (GPCRs) such as the β-adrenergic receptors. nih.gov These approaches utilize chemical probes and other molecular tools to study the interactions between drugs and their protein targets in a cellular environment.

One area of focus is the investigation of ligand binding kinetics, which refers to the rates at which a drug associates with and dissociates from its receptor. biorxiv.org It is now recognized that binding kinetics can play a crucial role in determining a drug's pharmacological effects, and that two drugs with similar binding affinities can have very different kinetic profiles. By studying the binding kinetics of procinolol and its analogues, researchers can gain a deeper understanding of the factors that govern their interactions with β-adrenergic receptors.

Another important aspect of chemical biology research is the development of fluorescently labeled ligands and other probes that can be used to visualize and track the localization and movement of receptors in living cells. These tools can provide valuable information about receptor trafficking, dimerization, and signaling, and can help to elucidate the molecular mechanisms underlying the effects of this compound. Ultimately, these chemical biology approaches will contribute to a more rational design of new drugs with improved selectivity and therapeutic efficacy.

Q & A

Q. What regulatory documentation is required for this compound’s inclusion in human clinical trials?

  • Compliance : Submit stability data (ICH Q1A), impurity profiles (ICH Q3A), and environmental risk assessments (EMA Guideline EMEA/CHMP/SWP/4447/00). Include safety data sheets (SDS) with handling protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.